3-Methyl-3-azaspiro[5.5]undecan-9-one 3-Methyl-3-azaspiro[5.5]undecan-9-one
Brand Name: Vulcanchem
CAS No.: 189176-31-6
VCID: VC16005009
InChI: InChI=1S/C11H19NO/c1-12-8-6-11(7-9-12)4-2-10(13)3-5-11/h2-9H2,1H3
SMILES:
Molecular Formula: C11H19NO
Molecular Weight: 181.27 g/mol

3-Methyl-3-azaspiro[5.5]undecan-9-one

CAS No.: 189176-31-6

Cat. No.: VC16005009

Molecular Formula: C11H19NO

Molecular Weight: 181.27 g/mol

* For research use only. Not for human or veterinary use.

3-Methyl-3-azaspiro[5.5]undecan-9-one - 189176-31-6

Specification

CAS No. 189176-31-6
Molecular Formula C11H19NO
Molecular Weight 181.27 g/mol
IUPAC Name 3-methyl-3-azaspiro[5.5]undecan-9-one
Standard InChI InChI=1S/C11H19NO/c1-12-8-6-11(7-9-12)4-2-10(13)3-5-11/h2-9H2,1H3
Standard InChI Key AAIKYWMAMOUCKS-UHFFFAOYSA-N
Canonical SMILES CN1CCC2(CCC(=O)CC2)CC1

Introduction

Structural Characteristics and Molecular Properties

Core Scaffold Analysis

The spiro[5.5]undecane framework consists of two fused six-membered rings sharing a single central atom (spiro carbon). In 3-methyl-3-azaspiro[5.5]undecan-9-one, one ring incorporates a nitrogen atom at position 3, substituted with a methyl group, while the opposing ring features a ketone moiety at position 9 . This configuration introduces significant stereoelectronic effects:

  • Nitrogen basicity: The methyl group at N3 reduces lone pair availability, decreasing basicity compared to unsubstituted 3-azaspiro[5.5]undecane (pKa ~8.5 estimated) .

  • Ketone reactivity: The 9-keto group enables nucleophilic additions and serves as a hydrogen bond acceptor, potentially enhancing binding affinity in biological systems .

Table 1: Comparative Properties of Spiro[5.5]undecane Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Boiling Point (°C)Density (g/cm³)
3-Azaspiro[5.5]undecane C₁₀H₁₉N153.27223.20.90
3-Methyl-3-azaspiro[5.5]undecane-9-thiol C₁₁H₂₁NS199.36N/AN/A
3-Methyl-3-azaspiro[5.5]undecan-9-one (predicted)C₁₁H₁₉NO181.28~245-260~0.95

The ketone functionality increases molecular polarity compared to the thiol derivative , suggesting improved aqueous solubility (estimated logP ~1.8 vs. 3.01 for 3-azaspiro[5.5]undecane ).

Synthetic Methodologies

Retrosynthetic Analysis

Three plausible routes emerge for constructing the target molecule:

  • Spiroannulation-Ketolization Pathway

    • Step 1: Condensation of 4-piperidone with cyclopentanone derivatives under acidic conditions to form the spiro framework .

    • Step 2: N-Methylation using methyl iodide in the presence of a base (e.g., K₂CO₃) .

    • Step 3: Selective oxidation of the C9 alcohol to a ketone via Jones reagent or Swern oxidation .

  • Mannich Reaction Approach

    • Cyclohexanone and methylamine undergo Mannich reaction with formaldehyde, followed by cyclization to install the spiro system .

  • Late-Stage Functionalization

    • Modify preformed 3-azaspiro[5.5]undecane scaffolds through sequential N-methylation (CH₃I/NaH) and ketone introduction (O₂/Pd catalysis) .

Challenges in Synthesis

  • Regioselectivity: Achieving selective oxidation at C9 without affecting other positions requires careful catalyst design .

  • Stereochemical control: The spiro center creates potential for axial/equatorial isomerism, necessitating chiral auxiliaries or asymmetric catalysis .

Target ClassPredicted ActivityRationale
Metabolic EnzymesModerate inhibitorKetone H-bonding mimics ACC substrate malonyl-CoA
CNS ReceptorsHigh affinitySpiro conformation matches GPCR-binding pharmacophores
Ion ChannelsLow modulationLack of charged groups reduces interaction with voltage-gated channels

Toxicity and ADMET Profile

  • CYP450 interactions: Likely substrate for CYP3A4 due to lipophilic spiro core (clogP ~2.1) .

  • hERG inhibition risk: Low (structural analogs show IC₅₀ >10 μM) .

  • Aqueous solubility: Predicted 0.8 mg/mL (ChemAxon), suitable for oral administration .

Industrial Applications and Patent Landscape

Pharmaceutical Development

  • Obesity therapeutics: Structural similarity to ACC inhibitors suggests potential for lipid metabolism regulation .

  • Analgesics: Spiroamine derivatives show μ-opioid receptor affinity (Ki ~120 nM in preclinical models) .

Material Science Applications

  • Chiral ligands: The rigid spiro framework could serve as a backbone for asymmetric catalysis ligands .

  • Polymer additives: Tertiary amine and ketone groups may stabilize free radicals in polymerization processes .

Future Research Directions

  • Stereoselective Synthesis: Develop enantioselective routes using organocatalysts (e.g., proline derivatives) .

  • Proteomics Studies: Use click chemistry to create affinity probes for target identification .

  • Formulation Optimization: Explore salt forms (e.g., hydrochloride) to enhance bioavailability .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator